molecular formula C11H9F3O3 B14853977 3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid

Cat. No.: B14853977
M. Wt: 246.18 g/mol
InChI Key: JYTHJDZEVRTJAK-UHFFFAOYSA-N
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Description

3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C11H9F3O3 It is a derivative of cinnamic acid, characterized by the presence of a trifluoromethoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Methyl-4-(trifluoromethoxy)phenyl]propanoic acid
  • 3-[4-(Trifluoromethoxy)phenyl]prop-2-enoic acid
  • 2-[4-(Trifluoromethoxy)phenyl]acetic acid

Uniqueness

3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid is unique due to the specific positioning of the trifluoromethoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[2-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-7-6-9(17-11(12,13)14)4-2-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTHJDZEVRTJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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